Pyropheophorbide a

Descripción general

Descripción

La pirofeoforbida-a es un derivado de la clorofila que ha despertado un interés significativo debido a sus propiedades únicas y aplicaciones potenciales. Es un fotosensibilizador de color rojo intenso, lo que significa que puede absorber la luz y convertirla en energía química. Este compuesto es particularmente conocido por su papel en la terapia fotodinámica, una modalidad de tratamiento para el cáncer y otras enfermedades .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pirofeoforbida-a se puede sintetizar mediante la degradación de la clorofila-a. El proceso implica la eliminación del ion magnesio central y la cola de fitol de la clorofila-a, seguida de la formación de pirofeoforbida-a. Esto se puede lograr a través de diversas reacciones químicas, incluidas la hidrólisis ácida y las reacciones enzimáticas .

Métodos de producción industrial: En un entorno industrial, la pirofeoforbida-a a menudo se produce mediante técnicas de extracción y purificación a gran escala. El proceso normalmente implica la extracción de clorofila de materiales vegetales, seguida de una modificación química para obtener pirofeoforbida-a. El uso de técnicas cromatográficas avanzadas garantiza la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La pirofeoforbida-a experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. La pirofeoforbida-a se puede oxidar para formar varios derivados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Las reacciones de reducción pueden modificar la estructura de la pirofeoforbida-a, lo que lleva a diferentes productos.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes

Productos principales formados:

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Mechanism of Action:

Ppa acts as a photosensitizer that, upon activation by specific wavelengths of light, generates reactive oxygen species (ROS) capable of inducing apoptosis in targeted cancer cells. The mechanism involves the absorption of light by Ppa, leading to energy transfer that forms singlet oxygen, which damages cellular components and triggers cell death pathways.

Clinical Applications:

- Prostate Cancer: A study demonstrated that a PSMA inhibitor conjugated with Ppa effectively induced apoptosis in prostate cancer cells when irradiated, showcasing targeted PDT's potential for treating this malignancy .

- Lung Cancer: Research on methyl pyropheophorbide-a (MPPa) indicated its effectiveness against A549 lung cancer cells through mechanisms involving mitochondrial dysfunction and ROS production .

- Osteosarcoma: MPPa-PDT has shown promise in treating osteosarcoma, with ongoing studies required to elucidate its mechanisms further .

Formulations and Innovations

Methyl Pyropheophorbide-a (MPPa):

MPPa has been developed as a second-generation photosensitizer with improved solubility and stability compared to traditional agents. Recent studies have focused on formulating MPPa into solid lipid nanoparticles (SLNs) to enhance its pharmacological properties and PDT efficacy .

Nanocomposite Development:

Research has explored the creation of Ppa/TiO2 nanocomposites to enhance visible-light activity and stability. These composites exhibited significantly improved degradation rates of pollutants under light irradiation, indicating potential applications beyond cancer therapy .

Pharmacokinetics

Understanding the pharmacokinetics of Ppa is crucial for optimizing its therapeutic use. Studies have shown that Ppa and its derivatives like HPPH are slowly metabolized, which necessitates careful management of light exposure post-treatment to avoid skin phototoxicity . The pharmacokinetic profiles also inform dosing regimens and potential interactions with other treatments.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de la pirofeoforbida-a implica su capacidad de generar especies reactivas de oxígeno al irradiarse con luz. Cuando se expone a la luz, la pirofeoforbida-a absorbe la energía y la transfiere al oxígeno molecular, produciendo oxígeno singlete y otras especies reactivas de oxígeno. Estas especies reactivas pueden causar daño a las estructuras celulares, lo que lleva a la muerte celular. Este mecanismo es particularmente eficaz en la terapia fotodinámica, donde la pirofeoforbida-a se acumula selectivamente en las células cancerosas y las destruye al activarse con la luz .

Compuestos similares:

Feoforbida-a: Otro derivado de la clorofila con propiedades fotosensibilizadoras similares.

Pirofeoforbida-a metilada: Un derivado metilado de la pirofeoforbida-a con mayor solubilidad y actividad fotodinámica.

Pirofeoforbida-a de zinc: Un complejo de zinc de pirofeoforbida-a utilizado como fotosensibilizador en diversas aplicaciones.

Singularidad: La pirofeoforbida-a es única debido a su alto rendimiento cuántico de oxígeno singlete y su capacidad de generar especies reactivas de oxígeno de manera eficiente. Esto la hace particularmente eficaz en la terapia fotodinámica y otras aplicaciones donde se requieren reacciones inducidas por la luz .

Comparación Con Compuestos Similares

Pheophorbide-a: Another chlorophyll derivative with similar photosensitizing properties.

Methyl pyropheophorbide-a: A methylated derivative of pyropheophorbide-a with enhanced solubility and photodynamic activity.

Zinc pyropheophorbide-a: A zinc complex of pyropheophorbide-a used as a photosensitizer in various applications.

Uniqueness: Pyropheophorbide-a is unique due to its high singlet oxygen quantum yield and its ability to generate reactive oxygen species efficiently. This makes it particularly effective in photodynamic therapy and other applications where light-induced reactions are required .

Actividad Biológica

Pyropheophorbide a (PPa) is a chlorophyll derivative that has garnered significant attention in the fields of photodynamic therapy (PDT) and cancer treatment due to its unique biological activities. This article explores the various aspects of PPa's biological activity, including its mechanism of action, efficacy in cancer therapy, and potential applications in managing metabolic disorders.

This compound is derived from the degradation of chlorophyll and has been studied for its photodynamic properties. It is particularly noted for its ability to generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in targeted tissues. This property makes it a promising candidate for PDT, especially in oncological applications.

PPa acts primarily through the generation of singlet oxygen when exposed to light, which induces oxidative stress in cells. This oxidative stress can lead to:

- Cellular apoptosis : Induction of programmed cell death in cancer cells.

- Inhibition of tumor growth : By damaging cellular components and disrupting mitochondrial function, PPa effectively inhibits tumor proliferation.

Table 1: Mechanistic Pathways of this compound

| Mechanism | Description |

|---|---|

| Singlet Oxygen Generation | Produces ROS upon light activation, leading to oxidative stress. |

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential, triggering apoptosis. |

| Cell Cycle Arrest | Induces cell cycle arrest in cancer cells, preventing further proliferation. |

3. Efficacy in Cancer Therapy

Numerous studies have demonstrated the efficacy of PPa in various cancer models. For instance:

- In vivo Studies : Research involving BALB/c-nude mice with Eca109 tumors showed that PPa effectively inhibited tumor growth when used in conjunction with light exposure. The treatment resulted in significant tumor size reduction compared to control groups (TGI values < 42%) .

- Comparative Studies : In comparison with other photosensitizers like Photofrin, PPa exhibited superior cytotoxicity and antitumor efficacy at lower doses, indicating its potential as a more effective therapeutic agent .

Table 2: Comparative Efficacy of this compound vs. Photofrin

| Treatment Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| This compound (PPa) | 0.6 | 97.3 |

| This compound (PPa) | 1.0 | 98.65 |

| Photofrin | 10 | 98.65 |

4. Applications Beyond Oncology

Recent studies have also explored the potential of PPa in metabolic disorders, particularly its effects on glucose metabolism:

- Anti-diabetic Properties : PPa has shown promise in enhancing insulin secretion and improving glucose uptake in pancreatic β-cells, suggesting its potential role in diabetes management . The compound was found to significantly increase GLUT1 density in treated cells compared to controls.

Table 3: Effects of this compound on Glucose Uptake

| Treatment | GLUT1 Density (µm−2) | Glucose Concentration (mM) |

|---|---|---|

| Control | 0.234 ± 0.01 | 20 |

| Metformin | 0.296 ± 0.02 | 20 |

| This compound | 0.442 ± 0.01 | 20 |

5. Case Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of PPa:

Propiedades

Número CAS |

24533-72-0 |

|---|---|

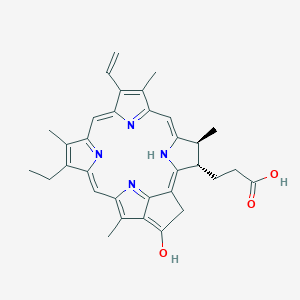

Fórmula molecular |

C33H34N4O3 |

Peso molecular |

534.6 g/mol |

Nombre IUPAC |

3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1 |

Clave InChI |

FDKRLXBXYZKWRZ-PBVYKCSPSA-N |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

SMILES isomérico |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

SMILES canónico |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

Apariencia |

A crystalline solid |

Pictogramas |

Irritant |

Sinónimos |

Pyrophaeophorbid A; (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.